Cas no 108438-11-5 (1-chloro-4-isocyanato-2-methoxybenzene)

1-chloro-4-isocyanato-2-methoxybenzene 化学的及び物理的性質
名前と識別子
-
- Benzene, 1-chloro-4-isocyanato-2-methoxy-
- 4-Chloro-3-Methoxyphenylisocyanate
- 1-chloro-4-isocyanato-2-methoxybenzene
- 108438-11-5
- SCHEMBL282107
- EN300-277261
-
- MDL: MFCD18393606
- インチ: InChI=1S/C8H6ClNO2/c1-12-8-4-6(10-5-11)2-3-7(8)9/h2-4H,1H3
- InChIKey: PZZGPQISZMXLMB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 183.0087061g/mol
- どういたいしつりょう: 183.0087061g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
1-chloro-4-isocyanato-2-methoxybenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-277261-2.5g |
1-chloro-4-isocyanato-2-methoxybenzene |
108438-11-5 | 95.0% | 2.5g |
$665.0 | 2025-03-19 | |
Enamine | EN300-277261-10.0g |
1-chloro-4-isocyanato-2-methoxybenzene |
108438-11-5 | 95.0% | 10.0g |
$1671.0 | 2025-03-19 | |
Oakwood | 104119-5g |
1-Chloro-4-isocyanato-2-methoxybenzene |
108438-11-5 | 98% | 5g |
$640.00 | 2023-09-17 | |
Enamine | EN300-277261-1g |
1-chloro-4-isocyanato-2-methoxybenzene |
108438-11-5 | 95% | 1g |
$943.0 | 2023-09-10 | |
Aaron | AR0095C2-250mg |
4-Chloro-3-Methoxyphenylisocyanate |
108438-11-5 | 95% | 250mg |
$340.00 | 2025-02-14 | |
Aaron | AR0095C2-1g |
4-Chloro-3-Methoxyphenylisocyanate |
108438-11-5 | 95% | 1g |
$662.00 | 2025-02-14 | |
1PlusChem | 1P00953Q-1g |
4-Chloro-3-Methoxyphenylisocyanate |
108438-11-5 | 95% | 1g |
$1228.00 | 2023-12-26 | |
1PlusChem | 1P00953Q-10g |
4-Chloro-3-Methoxyphenylisocyanate |
108438-11-5 | 95% | 10g |
$5071.00 | 2023-12-26 | |
Aaron | AR0095C2-2.5g |
4-Chloro-3-Methoxyphenylisocyanate |
108438-11-5 | 95% | 2.5g |
$940.00 | 2025-02-14 | |
1PlusChem | 1P00953Q-500mg |
4-Chloro-3-Methoxyphenylisocyanate |
108438-11-5 | 95% | 500mg |
$971.00 | 2023-12-26 |
1-chloro-4-isocyanato-2-methoxybenzene 関連文献
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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7. Book reviews
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
1-chloro-4-isocyanato-2-methoxybenzeneに関する追加情報
1-Chloro-4-Isocyanato-2-Methoxybenzene: A Comprehensive Overview
1-Chloro-4-isocyanato-2-methoxybenzene (CAS No. 108438-11-5) is a versatile aromatic compound with a unique combination of functional groups, making it a valuable intermediate in various chemical synthesis processes. This compound, also referred to as chloro-methoxy-isocyanatobenzene, has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research due to its potential applications in creating advanced materials and bioactive molecules.
The molecular structure of 1-chloro-4-isocyanato-2-methoxybenzene consists of a benzene ring substituted with three distinct groups: a chlorine atom at position 1, an isocyanato group (-N=C=O) at position 4, and a methoxy group (-OCH3) at position 2. This substitution pattern not only imparts unique electronic properties to the molecule but also facilitates its reactivity in various chemical transformations. The presence of the isocyanato group renders the compound highly reactive, enabling it to participate in nucleophilic addition reactions, while the methoxy group introduces electron-donating effects that can influence the reactivity of adjacent substituents.
Recent studies have highlighted the potential of chloro-methoxy-isocyanatobenzene as a key building block in the synthesis of advanced polymers and polyurethanes. The isocyanato group is known to undergo polymerization reactions with alcohols or amines, leading to the formation of high-performance materials with tailored mechanical properties. For instance, researchers have explored its use in developing thermally stable polyurethanes for aerospace applications, where resistance to high temperatures and oxidative degradation is critical.
In the pharmaceutical industry, 1-chloro-4-isocyanato-2-methoxybenzene has been investigated as an intermediate in the synthesis of bioactive compounds. Its ability to undergo nucleophilic substitution reactions makes it an ideal precursor for constructing complex molecular frameworks. Recent findings suggest that derivatives of this compound exhibit promising anti-inflammatory and antioxidant activities, paving the way for potential drug development.
The synthesis of chloro-methoxy-isocyanatobenzene typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the chlorination of a methoxy-substituted benzene derivative followed by the introduction of the isocyanato group through a nucleophilic substitution reaction. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets industrial standards for downstream applications.
From an environmental perspective, understanding the degradation pathways and toxicity profiles of 1-chloro-4-isocyanato-2-methoxybenzene is crucial for its safe handling and disposal. Recent studies have focused on assessing its biodegradability under various environmental conditions, with findings indicating that it undergoes microbial degradation under aerobic conditions. These insights are essential for developing sustainable practices in chemical manufacturing.
In conclusion, chloro-methoxy-isocyanatobenzene (CAS No. 108438-11-5) stands out as a multifaceted compound with significant potential across diverse industries. Its unique chemical properties, combined with advancements in synthetic methodologies and application development, position it as a key player in modern material science and pharmaceutical research. As ongoing research continues to uncover new avenues for its utilization, this compound is poised to make substantial contributions to technological innovation and sustainable chemical practices.
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